molecular formula C24H31NO5 B401959 propyl 4-[3-(ethyloxy)-4-hydroxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

propyl 4-[3-(ethyloxy)-4-hydroxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B401959
M. Wt: 413.5g/mol
InChI Key: INPLDSGPZUCKLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

propyl 4-[3-(ethyloxy)-4-hydroxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[3-(ethyloxy)-4-hydroxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with a suitable amine and a β-keto ester under acidic or basic conditions. The reaction is followed by cyclization and esterification steps to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

propyl 4-[3-(ethyloxy)-4-hydroxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenolic group yields a quinone derivative, while reduction of the carbonyl group results in a hydroxylated product .

Scientific Research Applications

propyl 4-[3-(ethyloxy)-4-hydroxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 4-[3-(ethyloxy)-4-hydroxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propyl 4-[3-(ethyloxy)-4-hydroxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups and the hexahydroquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5g/mol

IUPAC Name

propyl 4-(3-ethoxy-4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H31NO5/c1-6-10-30-23(28)20-14(3)25-16-12-24(4,5)13-18(27)22(16)21(20)15-8-9-17(26)19(11-15)29-7-2/h8-9,11,21,25-26H,6-7,10,12-13H2,1-5H3

InChI Key

INPLDSGPZUCKLY-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OCC)C(=O)CC(C2)(C)C)C

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OCC)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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